molecular formula C10H9BrN2O2 B1403556 Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate CAS No. 1363382-88-0

Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate

Cat. No. B1403556
M. Wt: 269.09 g/mol
InChI Key: OYNNNTCKTKFJIE-UHFFFAOYSA-N
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Description

Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It has a molecular weight of 269.1 .


Synthesis Analysis

The synthesis of Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate or similar compounds often involves regio-controlled Sonogashira-type coupling . The coupling conditions are carefully adjusted to achieve excellent selectivity .


Molecular Structure Analysis

The InChI code for Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)8-6-7-4-3-5-9(11)13(7)12-8/h3-6H,2H2,1H3 .

The storage temperature and physical form of the compound are not specified in the search results .

Scientific Research Applications

Synthesis and Tautomerism

  • Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate has been involved in the synthesis and study of tautomerism in heterocyclic compounds. For instance, its related compound, 2-hydroxypyrazolo[1,5-a]pyridine, was synthesized and demonstrated to undergo various chemical transformations, such as nitrosation, nitration, and bromination, which are key in understanding its tautomeric behavior in solutions (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Novel Compound Synthesis

  • In another study, a new compound from the dihydrotetrazolopyrimidine derivative family was synthesized using a Biginelli reaction. This process involved ethyl acetoacetate and 5-aminotetrazole with p-toluenesulfonic acid, showcasing the compound's use in developing new chemical entities (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018).

Electrophilic Substitutions

  • Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate also finds application in electrophilic substitution reactions. In a related study, pyrazolo[1,5-c]pyrimidines were used as precursors for electrophilic reactions, leading to the formation of substituted derivatives, which are crucial in the synthesis of complex chemical structures (Atta, 2011).

Structural Analysis and Correction

  • The compound has been instrumental in structural analysis and correction in the field of heterocyclic chemistry. For example, the reaction of 3-amino-4-cyanopyrazole with a derivative of ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate led to a structural correction in pyrazolo[1,5-a]pyrimidines, enhancing the understanding of these compounds' molecular structure (Chimichi, Cosimelli, Bruni, & Costanzo, 1993).

Cyclization Reactions

  • The compound also plays a role in cyclization reactions. A study explored the cyclization of ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates with 3-amino-5-hydroxypyrazole, resulting in various pyrazolo[1,5-a]pyrimidin derivatives. Such reactions are significant for the development of new heterocyclic compounds (Goryaeva, Burgart, & Saloutin, 2013).

Safety And Hazards

The safety information for Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-7-4-3-5-9(11)13(7)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNNNTCKTKFJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(=C1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171068
Record name Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate

CAS RN

1363382-88-0
Record name Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate
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